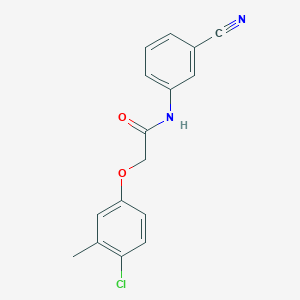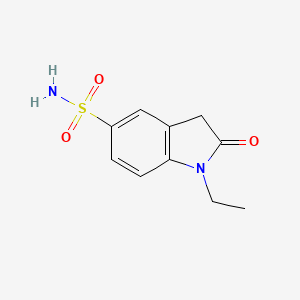![molecular formula C12H14Cl3NO B5870627 1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine
Vue d'ensemble
Description
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine, also known as TCPP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. TCPP is a pyrrolidine derivative that is widely used as a flame retardant in the manufacturing of plastics, textiles, and other materials. However, recent studies have shown that TCPP exhibits promising properties that make it a valuable compound for scientific research.
Applications De Recherche Scientifique
Hybrid Ligands and Complexes
- A study by Singh et al. (2003) explored hybrid ligands involving pyrrolidine rings, specifically looking at reactions of (2-chloroethyl)pyrrolidine with various compounds to form ligands that were then used to synthesize palladium(II) and mercury(II) complexes. This demonstrates potential applications in organometallic chemistry (Singh et al., 2003).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of certain pyrrolidine derivatives was reported by Vargas et al. (2012). This method is an efficient alternative to conventional thermal heating, suggesting its utility in facilitating quicker and more efficient chemical synthesis processes (Vargas et al., 2012).
Molecular Docking and Screening
- Flefel et al. (2018) conducted molecular docking and in vitro screenings of newly synthesized compounds involving pyrrolidine derivatives. These compounds demonstrated antimicrobial and antioxidant activity, indicating their potential use in pharmaceutical applications (Flefel et al., 2018).
Pyrrolidines in Organic Chemistry
- Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a specific type of chemical reaction. Their findings highlight the importance of pyrrolidines in various industrial applications, such as in the production of dyes or agrochemical substances (Żmigrodzka et al., 2022).
Quantum Chemical Investigation
- Bouklah et al. (2012) performed a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This research contributes to the understanding of the electronic properties of these compounds, which is crucial for various scientific and industrial applications (Bouklah et al., 2012).
Synthesis and Luminescent Properties
- Research by Fan et al. (2004) on the synthesis and luminescent properties of certain cadmium(II) complexes involving pyrrolidine derivatives indicates potential applications in materials science, particularly in the development of luminescent materials (Fan et al., 2004).
Propriétés
IUPAC Name |
1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-9-7-10(14)12(11(15)8-9)17-6-5-16-3-1-2-4-16/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOTCMNPVSGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)


![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)



![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)


![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)